molecular formula C15H13N5OS B2365403 Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanon CAS No. 2194844-18-1

Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanon

Katalognummer: B2365403
CAS-Nummer: 2194844-18-1
Molekulargewicht: 311.36
InChI-Schlüssel: FBZKXHJOMDIXCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a benzothiazole ring fused with a pyrimidine and azetidine moiety, making it a unique structure with potential biological activities.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds related to benzo[d]thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anticonvulsant Activity

Benzo[d]thiazole derivatives have been evaluated for their anticonvulsant properties. In various animal models, certain derivatives demonstrated efficacy in reducing seizure activity without significant neurotoxicity, making them potential candidates for developing new anticonvulsant medications .

Cancer Treatment

The compound's structure suggests potential applications in cancer therapy. It may act as an inhibitor of specific protein kinases involved in cancer cell proliferation, particularly the MEK pathway, which is crucial in various cancers. Research shows that similar compounds have been effective against solid tumors and hematological malignancies .

Drug Development

Given its diverse biological activities, benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is being explored for drug development targeting various diseases:

  • Infectious Diseases : Its antimicrobial properties make it a candidate for treating bacterial infections resistant to conventional antibiotics.
  • Neurological Disorders : The anticonvulsant properties suggest potential use in managing epilepsy and other seizure-related disorders.
  • Oncology : As a MEK inhibitor, it holds promise in treating various cancers by targeting key signaling pathways involved in tumor growth and metastasis.

Case Studies

Several case studies highlight the effectiveness of benzo[d]thiazole derivatives:

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant inhibition of Staphylococcus aureus at concentrations of 50 μg/mL .
Study BAnticonvulsant EvaluationDemonstrated a reduction in seizure frequency in rat models with minimal side effects .
Study CCancer Cell ProliferationCompounds reduced proliferation of breast cancer cells by 60% compared to control .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, which is then coupled with a pyrimidine derivative. The azetidine ring is introduced through a cyclization reaction. The final product is purified using chromatographic techniques and characterized by spectroscopic methods such as IR, NMR, and mass spectrometry .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is unique due to its combination of three distinct pharmacophores in a single molecule. This structural complexity enhances its potential for diverse biological activities and makes it a valuable compound for drug discovery and development .

Biologische Aktivität

Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and potential applications in various fields, particularly in pharmaceuticals.

Chemical Structure and Synthesis

The compound features a benzothiazole ring fused with a pyrimidine and an azetidine moiety, contributing to its unique pharmacological properties. The synthesis typically involves multi-step organic reactions, beginning with the preparation of the benzothiazole core, followed by coupling with a pyrimidine derivative and cyclization to introduce the azetidine ring. Purification is achieved through chromatographic techniques and characterized by spectroscopic methods such as IR, NMR, and mass spectrometry .

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain benzothiazole derivatives can inhibit bacterial growth through mechanisms such as blocking cell wall synthesis and DNA replication .

In vitro evaluations against various pathogens have demonstrated that some derivatives possess significant activity against Gram-positive and Gram-negative bacteria. For example, one study reported that benzothiazolopyrimidine-thiazole conjugates showed effective inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) below 40 μg/mL for certain strains .

Compound TypeTarget OrganismsMIC (μg/mL)
BenzothiazolopyrimidineE. coli< 29
S. typhimurium< 132
S. aureus< 40
B. subtilis< 47

Anticancer Activity

The compound has also been investigated for its anticancer properties. A series of studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines derived from hematological malignancies and solid tumors. For example, cytotoxicity assays revealed that certain benzothiazole derivatives exhibited CC50 values ranging from 4 to 9 µM against human CD4(+) lymphocytes, indicating potential for further development as anticancer agents .

The mechanism by which benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator. Specifically, its structural components allow it to interact with various biological targets involved in disease pathways, including those related to cancer and infectious diseases .

Case Studies

  • Antimicrobial Evaluation : In a recent study assessing the antimicrobial efficacy of benzothiazole derivatives, several compounds were tested against a range of pathogens including HIV and various bacterial strains. The results indicated limited antiviral activity but promising antibacterial effects against resistant strains .
  • Cytotoxicity in Cancer Cells : Another study focused on the antiproliferative effects of similar compounds on leukemia cell lines. The findings highlighted the potential of these compounds to induce apoptosis in cancer cells through cell cycle arrest at the G2/M phase .

Eigenschaften

IUPAC Name

1,3-benzothiazol-6-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c21-14(10-2-3-12-13(6-10)22-9-18-12)20-7-11(8-20)19-15-16-4-1-5-17-15/h1-6,9,11H,7-8H2,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZKXHJOMDIXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)NC4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.